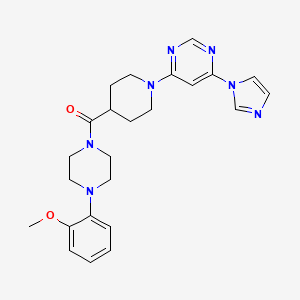![molecular formula C14H14N4OS B2456366 1-etil-N-(2-metilbenzo[d]tiazol-5-il)-1H-pirazol-5-carboxamida CAS No. 1172049-24-9](/img/structure/B2456366.png)
1-etil-N-(2-metilbenzo[d]tiazol-5-il)-1H-pirazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a combination of thiazole and pyrazole rings
Aplicaciones Científicas De Investigación
1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders like Parkinson’s disease.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its unique structure allows it to be used in the development of organic electronic materials and dyes.
Mecanismo De Acción
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It has been suggested that similar compounds may inhibit cox-1, an enzyme involved in inflammation . The compound showed the highest IC50 values for COX-1 inhibition , indicating its potential as an anti-inflammatory agent.
Biochemical Pathways
Given its potential anti-inflammatory activity, it may be involved in the modulation of inflammatory pathways, possibly through the inhibition of cox-1 .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
It has been suggested that similar compounds may exhibit anti-inflammatory activity, possibly through the inhibition of cox-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving 2-aminothiophenol and an appropriate α-haloketone.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and efficiencies .
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones .
Comparación Con Compuestos Similares
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds share the thiazole ring and have been studied for their MAO inhibitory activity.
1H-pyrazole-5-carboxamide derivatives: These compounds share the pyrazole ring and have various biological activities.
Uniqueness
1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide is unique due to its combined thiazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows it to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-ethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-3-18-12(6-7-15-18)14(19)17-10-4-5-13-11(8-10)16-9(2)20-13/h4-8H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOYHFISLYGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
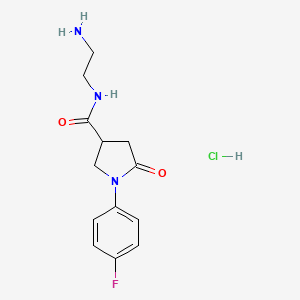
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2456285.png)
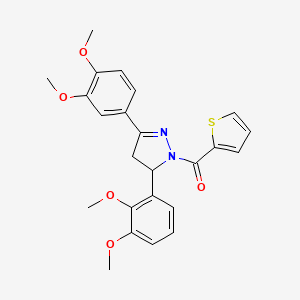
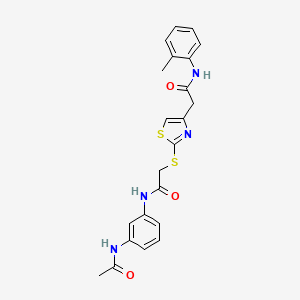
![2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine](/img/structure/B2456289.png)

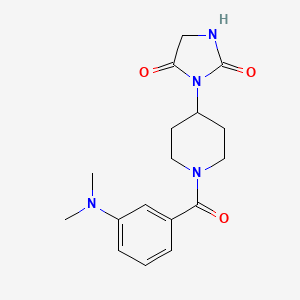
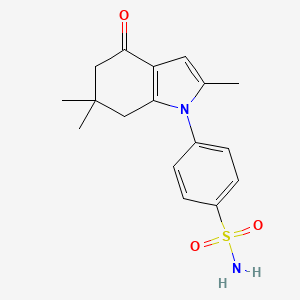
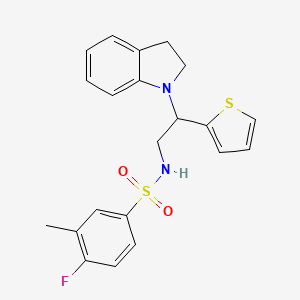
![4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2456299.png)
![N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456300.png)
![4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2456303.png)
![N-[cyano-(4-fluorophenyl)methyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2456305.png)
